1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran
Overview
Description
1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran is a natural product found in the edible mushroom Sarcodon leucopus . It has been found to have antioxidant effects in the DPPH scavenging assay with an IC50 of 28 μM, inhibits malondialdehyde (MDA) with an IC50 of 71 μM, and inhibits α-glucosidase with an IC50 of 6.22 μM .
Molecular Structure Analysis
The molecular structure of 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran is characterized by a dibenzofuran core with multiple hydroxy and acetoxy substituents .Physical And Chemical Properties Analysis
The molecular weight of 1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran is 424.4 g/mol . Other physical and chemical properties are not available in the literature I found.Scientific Research Applications
Antioxidant Activity
BL V has been isolated from the edible mushroom Sarcodon leucopus and exhibits significant antioxidant effects. It has been tested in the DPPH scavenging assay and shows an IC50 of 28 μM, indicating its potential to neutralize free radicals and prevent oxidative stress .
Inhibition of Malondialdehyde (MDA)
This compound also inhibits malondialdehyde (MDA) formation with an IC50 of 71 μM. MDA is a marker for oxidative stress and a by-product of lipid peroxidation, which can be damaging to cells .
α-Glucosidase Inhibition
BL V inhibits α-glucosidase with an IC50 of 6.22 μM. α-Glucosidase is an enzyme involved in breaking down carbohydrates into glucose. Inhibiting this enzyme can help manage blood sugar levels, which is particularly useful in diabetes research .
Biomedical Investigations
The compound has been widely employed in diverse biomedical investigations, aiding in studying multiple afflictions, notably cancer. Its properties make it a valuable tool for researchers exploring novel treatments and understanding disease mechanisms .
Mechanism of Action
Target of Action
The primary targets of BL V are Reactive Oxygen Species (ROS) , malondialdehyde (MDA) , and α-glucosidase . These targets play crucial roles in oxidative stress, lipid peroxidation, and carbohydrate metabolism respectively.
Mode of Action
BL V interacts with its targets through its potent antioxidant effects. It scavenges Reactive Oxygen Species (ROS), inhibits malondialdehyde (MDA), a product of lipid peroxidation, and inhibits α-glucosidase, an enzyme involved in carbohydrate digestion .
Biochemical Pathways
The action of BL V affects several biochemical pathways. By scavenging ROS, it impacts the oxidative stress pathway, reducing the damage caused by free radicals. Its inhibition of MDA affects the lipid peroxidation pathway, preventing the oxidative degradation of lipids. Lastly, by inhibiting α-glucosidase, it influences the carbohydrate digestion pathway, potentially slowing down the breakdown of carbohydrates into glucose .
Result of Action
The result of BL V’s action at the molecular and cellular level is a reduction in oxidative stress, a decrease in lipid peroxidation, and a potential slowing down of carbohydrate digestion. This can lead to a decrease in damage to cellular components caused by free radicals, a reduction in the degradation of lipids, and a potential moderation of blood glucose levels .
properties
IUPAC Name |
[1-acetyloxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran-2-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O9/c1-9(23)29-21-17(11-3-5-12(25)6-4-11)19(28)20-18(22(21)30-10(2)24)13-7-14(26)15(27)8-16(13)31-20/h3-8,25-28H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCDGKMVAYETOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C2=C(C(=C1C3=CC=C(C=C3)O)O)OC4=CC(=C(C=C42)O)O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diacetoxy-4,7,8-trihydroxy-3-(4-hydroxyphenyl)dibenzofuran |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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